

Spectroscopic Data for Ethyl 8-Quinolinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 8-quinolinecarboxylate*

Cat. No.: B1329917

[Get Quote](#)

Disclaimer: Experimental spectroscopic data for **Ethyl 8-quinolinecarboxylate** is not readily available in public databases. The data presented in this guide is a combination of predicted values from computational models and estimated values based on the analysis of structurally similar compounds, such as Ethyl 3,7-dichloroquinoline-8-carboxylate. These values are intended for estimation and educational purposes and should be confirmed with experimental data.

This technical guide provides a detailed overview of the expected spectroscopic data for **Ethyl 8-quinolinecarboxylate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed for researchers, scientists, and professionals in drug development.

Predicted and Estimated Spectroscopic Data

The following tables summarize the predicted and estimated spectroscopic data for **Ethyl 8-quinolinecarboxylate**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.90	dd	1H	H2
~8.15	dd	1H	H4
~7.95	dd	1H	H7
~7.55	dd	1H	H5
~7.40	t	1H	H6
~7.35	dd	1H	H3
~4.50	q	2H	-OCH ₂ CH ₃
~1.45	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Carbon Assignment
~166.0	C=O
~150.5	C8a
~149.0	C2
~136.5	C4
~130.0	C7
~129.5	C5
~128.0	C4a
~127.0	C8
~126.5	C6
~121.5	C3
~61.5	-OCH ₂ CH ₃
~14.5	-OCH ₂ CH ₃

Table 3: Estimated Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2980, ~2940	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1600, ~1500, ~1460	Medium	C=C Stretch (Aromatic Ring)
~1280	Strong	C-O Stretch (Ester)
~1100	Medium	C-O Stretch (Ester)
~790	Strong	C-H Bend (Aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity	Assignment
199	High	$[M]^+$ (Molecular Ion)
170	Medium	$[M - C_2H_5]^+$
154	High	$[M - OCH_2CH_3]^+$
127	High	$[M - COOCH_2CH_3]^+$ (Quinoline)
100	Medium	Further fragmentation
77	Medium	Fragmentation of quinoline ring

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

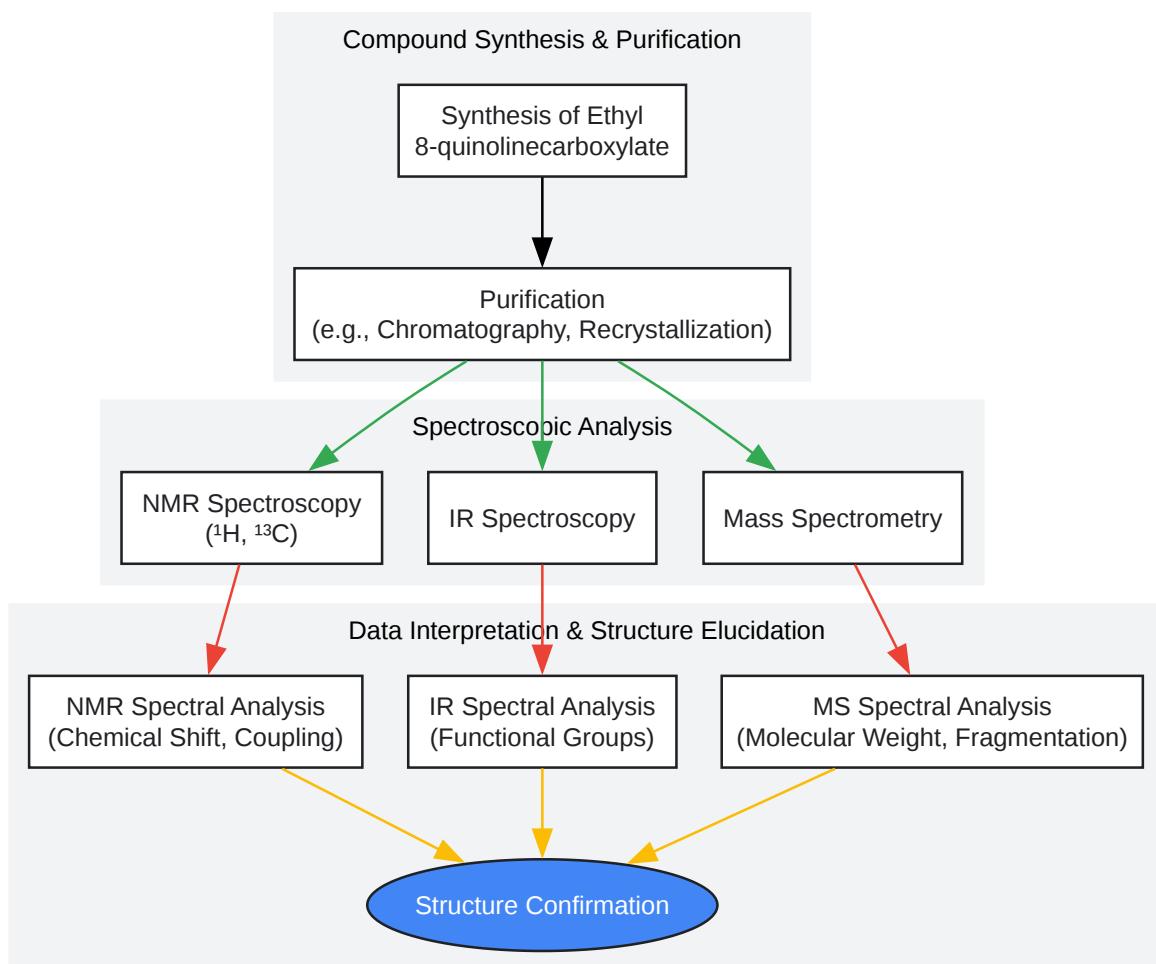
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Ethyl 8-quinolinecarboxylate** is dissolved in about 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[\[1\]](#)
- 1H NMR Spectroscopy: The 1H NMR spectrum is recorded on a 500 MHz spectrometer. Data is acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is processed with a line broadening of 0.3 Hz.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz with proton decoupling. A spectral width of about 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically used. The FID is processed with a line broadening of 1.0 Hz.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A thin film of the compound is prepared by dissolving a small amount of **Ethyl 8-quinolinecarboxylate** in a volatile solvent like dichloromethane and depositing a

drop onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. The solvent is allowed to evaporate completely.[2][3]


- Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the clean salt plate is first collected. The spectrum of the sample is then recorded from 4000 to 400 cm^{-1} . Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.[4]

2.3 Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, a small amount of the compound is placed in a capillary tube on the probe, which is then heated to volatilize the sample into the ion source.
- Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the vaporized sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecules to ionize and fragment.[5][6][7]
- Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 8-quinolincarboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Ethyl 8-quinolonecarboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.latech.edu [chem.latech.edu]
- 2. eng.uc.edu [eng.uc.edu]

- 3. web.mit.edu [web.mit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data for Ethyl 8-Quinolinecarboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329917#spectroscopic-data-for-ethyl-8-quinolinecarboxylate-nmr-ir-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com